molecular formula C15H11ClN2O5 B5653354 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

Cat. No. B5653354
M. Wt: 334.71 g/mol
InChI Key: REUJBTZDGJRMSY-UHFFFAOYSA-N
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Description

This chemical compound belongs to the class of organic compounds known as nitrobenzamides, which are known for various biological activities and applications in chemical synthesis. Although specific information on this exact compound is limited, the research often focuses on similar structures for their potential applications and properties.

Synthesis Analysis

Synthesis of related nitrobenzamide compounds typically involves regio- and stereo-controlled chemical reactions. For example, the synthesis of similar compounds has been reported through the rearrangement of aziridines into nitrobenzamides, demonstrating the complexity and precision required in chemical synthesis processes (Samimi, 2016).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray diffraction techniques, providing insights into the stereochemistry and crystallography. For instance, studies on similar compounds have detailed their crystallization, dimensions, and molecular orientation, which are crucial for understanding their chemical reactivity and interactions (Samimi, 2016).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), which can lead to the formation of diverse heterocyclic structures. This reflects their reactivity and potential for creating a range of derivatives with different biological activities (Deshmukh, Jain, & Das, 2013).

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-12-8-10(18(20)21)2-3-11(12)15(19)17-9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUJBTZDGJRMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

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